Fluorescein isothiocyanate isomer I

Descripción general

Descripción

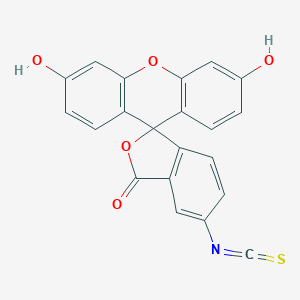

Fluorescein isothiocyanate isomer I: is a derivative of fluorescein, a synthetic organic compound. It is widely used in various scientific fields due to its fluorescent properties. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the fluorescein molecule, which allows it to react with nucleophiles such as amine and sulfhydryl groups on proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluorescein isothiocyanate isomer I is synthesized by reacting fluorescein with thiophosgene. The reaction typically involves dissolving fluorescein in a suitable solvent such as pyridine, followed by the addition of thiophosgene. The reaction mixture is then stirred at room temperature for several hours to yield fluorescein-5-isothiocyanate .

Industrial Production Methods: In industrial settings, the production of fluorescein-5-isothiocyanate involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Fluorescein isothiocyanate isomer I undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols to form thiourea derivatives.

Hydrolysis: In the presence of water, fluorescein-5-isothiocyanate can hydrolyze to form fluorescein and thiocyanic acid.

Common Reagents and Conditions:

Amines: React with fluorescein-5-isothiocyanate to form stable thiourea bonds.

Thiols: React to form dithiourethane adducts.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Dithiourethane Adducts: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

Chemistry: Fluorescein isothiocyanate isomer I is used as a fluorescent labeling reagent for proteins and peptides. It is also employed in the synthesis of fluorescent probes and sensors .

Biology: In biological research, fluorescein-5-isothiocyanate is used for labeling antibodies, nucleic acids, and other biomolecules. It is widely used in techniques such as flow cytometry, immunofluorescence, and fluorescence microscopy .

Medicine: this compound is used in diagnostic assays and imaging techniques. It helps in the detection and quantification of specific biomolecules in clinical samples .

Industry: In industrial applications, fluorescein-5-isothiocyanate is used in the development of biosensors and diagnostic kits. It is also employed in quality control processes to detect contaminants and impurities .

Mecanismo De Acción

Fluorescein isothiocyanate isomer I exerts its effects through its ability to form covalent bonds with nucleophiles such as amine and sulfhydryl groups on proteins. The isothiocyanate group reacts with these nucleophiles to form stable thiourea and dithiourethane bonds. This covalent attachment allows the compound to be used as a fluorescent label, enabling the detection and quantification of biomolecules in various assays .

Comparación Con Compuestos Similares

Fluorescein-6-isothiocyanate: Another isomer of fluorescein isothiocyanate with similar fluorescent properties.

Alexa Fluor 488: A derivative of fluorescein with enhanced photostability and fluorescence intensity.

DyLight 488: Another fluorescein derivative designed for greater photostability and higher fluorescence intensity.

Uniqueness: Fluorescein isothiocyanate isomer I is unique due to its specific reactivity with nucleophiles and its well-established use in various scientific applications. Its ability to form stable covalent bonds with proteins and other biomolecules makes it a valuable tool in research and diagnostics .

Actividad Biológica

Fluorescein isothiocyanate isomer I (FITC, also known as fluorescein 5-isothiocyanate) is a widely utilized fluorescent dye with significant biological applications. This compound is particularly noted for its ability to label proteins and other biomolecules, facilitating various biochemical assays and imaging techniques. The following sections detail its biological activity, including mechanisms of action, applications, and relevant research findings.

FITC is characterized by its reactive isothiocyanate group, which allows it to covalently bond with nucleophilic sites on proteins, particularly amino groups. This property makes it an excellent tool for labeling proteins for fluorescence microscopy, flow cytometry, and immunoassays. The reaction mechanism typically involves the formation of thiourea bonds between the FITC and the target protein:

This reaction is influenced by factors such as pH, temperature, and the concentration of FITC relative to the protein .

Applications in Biological Research

1. Protein Labeling:

FITC is extensively used for labeling proteins in various research applications. It allows for the visualization of protein localization within cells and tissues. For example, it has been employed in studies to trace the distribution of antibodies and other biomolecules in biological systems .

2. Fluorescent Antibody Techniques:

FITC-labeled antibodies are crucial in immunofluorescence assays, enabling rapid identification of pathogens and cellular components. The high quantum yield of FITC contributes to its effectiveness in detecting low-abundance targets .

3. Drug Delivery Studies:

Recent studies have explored the use of FITC in drug delivery systems. For instance, it has been utilized to label nanoparticles designed for targeted drug delivery in cancer therapy. These studies assess the biodistribution and clearance rates of drug-loaded nanoparticles in vivo .

A study investigated the absorption characteristics of fucoidan sulfate labeled with FITC using single-pass intestinal perfusion techniques. Results indicated that the jejunum and ileum were primary absorption sites, with no inhibitory effects on Caco-2 cell proliferation observed at a concentration of 1 mg/ml . This highlights FITC's utility in studying drug absorption mechanisms.

Cytotoxicity Studies

In a comparative analysis of cytotoxicity among various cancer cell lines treated with drug conjugates labeled with FITC, significant differences in half-maximal inhibitory concentrations (IC50) were observed. For example, one conjugate demonstrated an IC50 value of against U87 cells, indicating potent anti-cancer activity . These findings underscore the potential of FITC-labeled compounds in therapeutic applications.

Data Tables

Propiedades

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-4-isothiocyanatobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJPEKSIBAZDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014888 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-71-3 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.